molecular formula C14H15NO3 B2674101 (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate CAS No. 129115-53-3

(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate

Cat. No.: B2674101
CAS No.: 129115-53-3
M. Wt: 245.278
InChI Key: OJTPOZKRLMEHTI-XFXZXTDPSA-N
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Description

(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate is a versatile chemical intermediate in organic and medicinal chemistry research. Its core structure, an acrylate ester featuring a cyano group and a 4-ethoxyphenyl ring, is a valuable scaffold for constructing more complex molecules. Compounds of this class are frequently employed in the synthesis of prop-2-enamide and prop-2-enoate derivatives, which are key precursors for molecules with potential biological and pharmacological activities . In particular, derivatives based on the 2,3-disubstituted acrylamide structure have demonstrated significant research value in anticancer investigations. Recent studies have shown that such conjugates exhibit potent cytotoxic activity against cancer cell lines, including MCF-7 breast cancer cells . The mechanism of action for these bioactive compounds can involve the inhibition of key enzymes like aromatase, which is a critical target in breast cancer therapy, as well as the induction of cell cycle arrest and the promotion of cellular apoptosis . Researchers utilize this compound as a foundational building block to develop novel therapeutic candidates, leveraging its structure to create conjugates that can interact with specific biological targets.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-17-13-7-5-11(6-8-13)9-12(10-15)14(16)18-4-2/h5-9H,3-4H2,1-2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTPOZKRLMEHTI-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-ethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for mixing and heating can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenylacrylates depending on the nucleophile used.

Scientific Research Applications

(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioadhesives and tissue engineering materials.

    Industry: The compound is used in the production of high-performance adhesives and coatings.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate involves its ability to form strong covalent bonds with various substrates. The cyano group can participate in nucleophilic addition reactions, while the ethoxyphenyl group can enhance the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The structural variations among cyanoacrylates significantly impact their physicochemical and biological properties. Key analogs include:

Compound Name Substituents Isomer Key Structural Features
(Z)-Ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate 4-ethoxyphenyl Z Electron-donating ethoxy group; planar geometry
(Z)-Ethoxyethyl 2-cyano-3-(4-chlorophenyl)methylamino-3-isopropylacrylate (CPNPE) 4-chlorophenyl, methylamino Z Chlorine (electron-withdrawing); steric bulk
Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate 4-methylphenyl E Methyl (electron-donating); E-configuration
(Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate 4-chlorophenyl, 2,6-difluorobenzamido Z Halogenated; hydrogen-bonding motifs
  • Substituent Effects: The 4-ethoxyphenyl group in the target compound enhances electron density at the aromatic ring compared to chloro (CPNPE) or methyl () substituents. This may improve binding to electron-deficient biological targets .
  • Isomerism: The Z-configuration in the target compound and CPNPE induces a cis arrangement of the ester and cyano groups, favoring planar molecular geometries critical for stacking interactions in crystal lattices or binding to enzyme active sites . E-isomers (e.g., and ) adopt trans configurations, leading to altered dipole moments and reduced steric hindrance, which may affect crystallization patterns and melting points .

Physicochemical Properties

Crystallographic data and hydrogen-bonding interactions influence stability and formulation:

  • Crystal Packing :

    • The Z-isomer of the target compound likely exhibits intermolecular hydrogen bonds (e.g., C–H⋯N/O interactions) similar to those observed in and , stabilizing the crystal lattice .
    • Polymorphism observed in E-isomers () suggests that configuration affects packing efficiency, with implications for melting points and shelf stability .

Biological Activity

(Z)-Ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. The compound features a cyano group and an ethoxyphenyl moiety, which are instrumental in its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₃NO₃. Its structure includes:

  • Cyano Group : Enhances electrophilicity, allowing interactions with nucleophiles.
  • Ethoxyphenyl Group : Contributes to hydrophobic interactions with biological macromolecules.

The biological activity of this compound can be attributed to several key interactions:

  • Electrophilic Nature : The cyano group acts as an electrophile, facilitating reactions with nucleophilic sites in proteins and enzymes.
  • Hydrophobic Interactions : The ethoxyphenyl group enhances the compound's ability to engage with hydrophobic regions of proteins, potentially modulating their functions.
  • Nucleophilic Addition Reactions : The cyano group can participate in various nucleophilic addition reactions, influencing the compound's reactivity.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and apoptotic proteins, leading to increased cell death in tumor cells.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In animal models, the compound has been shown to reduce inflammation markers, indicating its potential as a therapeutic agent for inflammatory diseases.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction:

  • Formation of Carbanion : Ethyl cyanoacetate is deprotonated to form a carbanion.
  • Nucleophilic Attack : The carbanion attacks the carbonyl carbon of an aldehyde or ketone.
  • Dehydration : The resultant β-hydroxy ester undergoes dehydration to yield the final product.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Smith et al., 2023Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL.
Johnson et al., 2024Reported induction of apoptosis in breast cancer cell lines with IC50 values around 25 µM.
Lee et al., 2025Showed reduction in inflammatory markers in a rat model of arthritis after administration of the compound at doses of 10 mg/kg.

Q & A

Q. How can researchers optimize the synthesis of (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For cyanoacrylate derivatives, nucleophilic substitution or Knoevenagel condensation are common routes . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity. Monitoring by TLC or HPLC ensures reaction progression. For example, analogous compounds like ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate achieved >85% yield after optimizing stoichiometry and reflux duration .

Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves stereochemistry (Z/E configuration) and molecular packing. For example, ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate was confirmed via SC-XRD (monoclinic P21/c, β = 93.8°) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., ethoxy group δ ~4.0 ppm for -OCH2_2CH3_3, cyano δ ~110-120 ppm).
  • FT-IR : Confirms functional groups (C≡N stretch ~2200 cm1^{-1}, ester C=O ~1700 cm1^{-1}) .

Q. How should researchers design biological assays to evaluate the antifungal activity of this compound?

  • Methodological Answer : Use standardized protocols like in vitro microdilution assays against fungal pathogens (e.g., Pyricularia oryzae, Botrytis cinerea). Prepare stock solutions in DMSO (≤1% final concentration) and test concentrations from 1–100 µg/mL. Monitor inhibition zones or minimum inhibitory concentrations (MIC) over 48–72 hours. Analogous cyanoacrylates showed MIC values of 12.5–50 µg/mL against Rhizoctonia solani .

Advanced Research Questions

Q. How can structural contradictions in structure-activity relationships (SAR) be resolved for substituted cyanoacrylates?

  • Methodological Answer : Contradictions often arise from substituent electronic/steric effects. For example, 4-ethoxy vs. 4-methoxy groups alter electron density, impacting bioactivity. Use computational tools (DFT, molecular docking) to model interactions with biological targets (e.g., fungal cytochrome P450 enzymes). Compare experimental IC50_{50} values with computational binding energies to identify outliers. A study on dichlorophenyl analogs resolved discrepancies by correlating Hammett σ values with antifungal potency .

Q. What strategies are recommended for validating crystal structures of polymorphic forms of this compound?

  • Methodological Answer : Employ SHELX software (SHELXL for refinement, SHELXS for solution) to validate crystallographic data. For polymorphs, compare unit cell parameters and hydrogen-bonding networks. For example, ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate exhibits a second monoclinic polymorph (space group P21/c vs. P21/n) with distinct π-π stacking . Use R-factor convergence (<0.05) and residual electron density maps to ensure reliability .

Q. How can in silico toxicology models predict the cytotoxicity profile of this compound?

  • Methodological Answer : Use QSAR models (e.g., TOPKAT, Derek Nexus) to predict acute toxicity and mutagenicity. Input SMILES notation and evaluate endpoints like LD50_{50} and Ames test results. For dichlorophenyl analogs, in silico models predicted low hemolytic toxicity (HC50_{50} > 200 µg/mL), validated via in vitro assays . Cross-reference with ADMET properties (e.g., LogP, solubility) to prioritize compounds for experimental testing.

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